Product packaging for 2,2-Dibromo-3-oxobutanal(Cat. No.:CAS No. 82176-32-7)

2,2-Dibromo-3-oxobutanal

Cat. No.: B14412012
CAS No.: 82176-32-7
M. Wt: 243.88 g/mol
InChI Key: YZXOOHZAQKSRDI-UHFFFAOYSA-N
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Description

Contextual Significance of Vicinal Dicarbonyl and Polyhalogenated Compounds in Chemical Synthesis and Theoretical Chemistry

Vicinal dicarbonyl compounds, which contain two adjacent carbonyl groups, are valuable intermediates in organic synthesis. nih.gov They serve as precursors to a wide array of cyclic and heterocyclic systems through reactions with various nucleophiles. The proximity of the carbonyl groups influences their reactivity, often leading to unique chemical transformations. nih.gov Theoretical studies on these compounds provide insights into their electronic structure and conformational preferences, which are crucial for understanding and predicting their chemical behavior.

Polyhalogenated compounds, containing multiple halogen atoms, are significant in various fields, including medicinal chemistry and materials science. nih.gov The presence of halogens can drastically alter the physical, chemical, and biological properties of a molecule. In theoretical chemistry, the study of polyhalogenated compounds is important for understanding non-covalent interactions, such as halogen bonding, which plays a crucial role in molecular recognition and crystal engineering. mdpi.com

Historical Perspective on α,α-Dibromo Carbonyl Compounds Research

The study of α,α-dihalo carbonyl compounds has a rich history in organic chemistry. These compounds have long been recognized as potent electrophiles and have been utilized in a variety of synthetic transformations. Historically, their primary application was in the synthesis of other functional groups through substitution or elimination reactions. More recently, research has focused on their use as precursors for more complex molecular scaffolds, including a wide range of heterocyclic compounds. researchgate.netbenthamdirect.com The development of new methods for the synthesis of α,α-dihalo carbonyls and the exploration of their novel reactivities continue to be active areas of research. nih.gov

Current Research Landscape and Emerging Academic Interests in 2,2-Dibromo-3-oxobutanal

While specific research on this compound is limited, the broader class of α,α-dibromo-β-dicarbonyl compounds is gaining significant attention. Current academic interest is focused on leveraging the unique reactivity of these compounds for the development of novel synthetic methodologies. Researchers are exploring their use in cascade reactions, multicomponent reactions, and the synthesis of complex heterocyclic systems. researchgate.net The potential for these compounds to act as precursors to highly functionalized intermediates makes them attractive targets for methods development in organic synthesis. Furthermore, α,α-dibromo-β-dicarbonyl compounds have been investigated as effective brominating agents for alcohols under neutral conditions, highlighting their utility as reagents. lookchem.comresearchgate.net

Overview of Key Research Areas Explored for this compound

Given the limited direct research on this compound, key research areas are inferred from studies on analogous α,α-dibromo-β-dicarbonyl compounds. These areas include:

Synthesis of Heterocycles: The reaction of α,α-dibromo-β-dicarbonyl compounds with various dinucleophiles is a prominent strategy for the construction of diverse heterocyclic frameworks, such as thiazoles and pyrones. nih.govst-andrews.ac.uk

Development of Novel Synthetic Methods: The unique reactivity of the gem-dibromo group adjacent to two carbonyl functionalities is being exploited to develop new carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net

Cascade Reactions: The multiple reactive sites in α,α-dibromo-β-ketoaldehydes make them ideal substrates for designing cascade reactions, allowing for the rapid construction of molecular complexity from simple starting materials.

Theoretical and Mechanistic Studies: Understanding the reaction mechanisms and electronic properties of these compounds through computational methods is crucial for controlling their reactivity and designing new synthetic applications. nih.gov

Due to the scarcity of specific experimental data for this compound, the following table presents data for a closely related compound, ethyl 2,2-dibromo-3-oxobutanoate. This information provides an estimate of the physicochemical properties of similar α,α-dibromo-β-dicarbonyl compounds.

Table 1: Physicochemical Properties of Ethyl 2,2-dibromo-3-oxobutanoate (CAS: 89415-67-8)

Property Value
Molecular Formula C₆H₈Br₂O₃
Molecular Weight 287.93 g/mol
XLogP3-AA 1.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

Data sourced from PubChem CID 11231534. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Br2O2 B14412012 2,2-Dibromo-3-oxobutanal CAS No. 82176-32-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82176-32-7

Molecular Formula

C4H4Br2O2

Molecular Weight

243.88 g/mol

IUPAC Name

2,2-dibromo-3-oxobutanal

InChI

InChI=1S/C4H4Br2O2/c1-3(8)4(5,6)2-7/h2H,1H3

InChI Key

YZXOOHZAQKSRDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C=O)(Br)Br

Origin of Product

United States

Advanced Spectroscopic and Diffraction Techniques for Molecular Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2,2-Dibromo-3-oxobutanal, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

The structure of this compound (CH₃-C(=O)-C(Br₂)-CHO) suggests a simple yet informative NMR spectrum. Due to the absence of protons on the C2 carbon, no proton-proton coupling would be observed between the aldehyde and methyl groups, resulting in two distinct singlets in the ¹H NMR spectrum.

The ¹³C NMR spectrum is expected to show four unique signals, corresponding to the four carbon atoms in their distinct chemical environments: the methyl carbon, the ketone carbonyl, the dibrominated quaternary carbon, and the aldehyde carbonyl.

Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.0Singlet1HAldehyde (CHO)
~2.4-2.6Singlet3HMethyl (CH₃)

Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~185-195Aldehyde Carbonyl (C1)
~45-55Dibrominated Carbon (C2)
~198-208Ketone Carbonyl (C3)
~28-33Methyl Carbon (C4)

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the full molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other. For this compound, no cross-peaks would be expected in a COSY spectrum, as the aldehyde proton and the methyl protons are separated by a quaternary carbon and are therefore not coupled. This lack of correlation would be a key piece of evidence for the proposed structure.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would show a correlation between the aldehyde proton signal (~9.5-10.0 ppm) and the aldehyde carbon signal (~185-195 ppm), and another correlation between the methyl proton signals (~2.4-2.6 ppm) and the methyl carbon signal (~28-33 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful experiments for determining the carbon skeleton by showing correlations between protons and carbons over two or three bonds. For this compound, the following key correlations would be predicted:

The aldehyde proton (H1) would show a correlation to the dibrominated carbon (C2) and the ketone carbonyl carbon (C3) .

The methyl protons (H4) would show a correlation to the ketone carbonyl carbon (C3) and the dibrominated carbon (C2) . These correlations would unequivocally establish the C4-C3-C2-C1 connectivity.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space. While less critical for a small, acyclic molecule like this, a NOESY or ROESY spectrum could show a weak correlation between the aldehyde proton and the methyl protons, confirming their spatial proximity within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. The molecular formula of this compound is C₄H₄Br₂O₂. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺, with three peaks at M, M+2, and M+4 in an intensity ratio of approximately 1:2:1.

Predicted HRMS Data for this compound

Ion FormulaIsotopic CompositionCalculated Exact Mass (m/z)
[C₄H₄⁷⁹Br₂O₂]⁺M241.8580
[C₄H₄⁷⁹Br⁸¹BrO₂]⁺M+2243.8560
[C₄H₄⁸¹Br₂O₂]⁺M+4245.8539

Fragmentation Pattern Analysis for Structural Features

Electron ionization mass spectrometry (EI-MS) would cause the molecular ion to fragment in predictable ways, providing structural confirmation. The fragmentation is influenced by the presence of the two carbonyl groups and the two bromine atoms.

Predicted Key Fragmentation Pathways

Fragment Ion (m/z)Lost Neutral FragmentPlausible Structure of Ion
199/201/203CO[C₃H₄Br₂O]⁺
165/167Br[C₄H₄BrO₂]⁺
43C₃HBr₂O[CH₃CO]⁺ (acylium ion)

The most characteristic fragmentation would likely be the alpha-cleavage adjacent to the carbonyl groups and the loss of bromine radicals. The observation of the acylium ion at m/z 43 would be strong evidence for the acetyl (CH₃CO) group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent features would be the stretching vibrations of the two different carbonyl groups (aldehyde and ketone). Due to electronic effects and their proximity, their absorption bands would be distinct.

Predicted IR and Raman Vibrational Frequencies

Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected IR IntensityExpected Raman Intensity
~2900-3000C-H Stretch (methyl)MediumMedium
~2720, ~2820C-H Stretch (aldehyde)Weak-MediumMedium
~1730-1745C=O Stretch (aldehyde)StrongMedium
~1710-1725C=O Stretch (ketone)StrongStrong
~1360C-H Bend (methyl)MediumWeak
~500-650C-Br StretchStrongStrong

The IR spectrum would be dominated by strong absorptions from the two carbonyl groups and the C-Br bonds. The Raman spectrum would also clearly show these features, potentially resolving the two C=O stretches distinctly, and would be particularly useful for observing the C-Br vibrations. The presence of two distinct C-H stretching bands characteristic of an aldehyde group would further confirm its structure.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

As of the current available scientific literature and crystallographic databases, a definitive X-ray crystal structure for this compound has not been reported. Consequently, detailed experimental data on its solid-state molecular geometry and crystal packing, including unit cell dimensions, space group, and specific intermolecular interactions, are not available.

The determination of a crystal structure through single-crystal X-ray diffraction would provide precise measurements of bond lengths, bond angles, and torsion angles, offering invaluable insights into the molecule's three-dimensional conformation in the solid state. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as halogen bonding (Br···O), which are anticipated to be significant in the solid-state assembly of this highly functionalized molecule.

While computational modeling could offer theoretical predictions of the molecular geometry of this compound, experimental validation through X-ray crystallography remains essential for a definitive understanding of its solid-state structure. The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, does not currently contain an entry for this compound. uta.educam.ac.uklibguides.comcam.ac.uk

For context, the study of other brominated organic compounds by X-ray crystallography has revealed detailed information about their molecular structures and the significant role of bromine in directing crystal packing through halogen bonding and other non-covalent interactions. researchgate.netrcsb.org Should a crystal structure for this compound become available, it would be deposited in a public database such as the CSD or the Crystallography Open Database. ugr.es

Reactivity Profiles and Mechanistic Investigations of 2,2 Dibromo 3 Oxobutanal

Carbonyl Reactivity of the Aldehyde and Ketone Moieties

The presence of two carbonyl groups, an aldehyde and a ketone, makes 2,2-Dibromo-3-oxobutanal a versatile substrate for various nucleophilic addition reactions. The inherent polarity of the carbon-oxygen double bond in both moieties renders the carbonyl carbons electrophilic and susceptible to attack by nucleophiles. wikipedia.org

Nucleophilic addition to the carbonyl groups of this compound is a fundamental reaction class. wikipedia.org The addition of a nucleophile to the electrophilic carbonyl carbon leads to the formation of a new single bond, breaking the pi bond of the carbonyl group. wikipedia.orgmasterorganicchemistry.com This process transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

The stereochemical outcome of these reactions is of significant interest. When the substituents attached to the carbonyl carbon are different, and in the absence of other controlling factors like chelation, the nucleophilic attack can occur from either face of the trigonal planar carbonyl group, potentially leading to a racemic mixture of products. wikipedia.org However, the stereochemistry can be influenced by various factors, including the nature of the nucleophile, the solvent, and the presence of catalysts.

Reaction Type Description General Outcome
1,2-Nucleophilic Addition The direct attack of a nucleophile on the carbonyl carbon.Formation of a tetrahedral intermediate, which can be protonated to yield an alcohol. youtube.com
Stereochemistry The spatial arrangement of atoms in the product.Can result in a racemic mixture if the carbonyl is prochiral and no stereocontrol is exerted. wikipedia.org

This compound can undergo keto-enol tautomerism, an equilibrium between the keto form (containing the carbonyl groups) and the enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond). orgoreview.commasterorganicchemistry.comlibretexts.org This interconversion is a dynamic process where a proton shifts its position. libretexts.org

Generally, for simple aldehydes and ketones, the keto form is thermodynamically more stable and predominates at equilibrium. orgoreview.comlibretexts.org However, the presence of the two carbonyl groups in a 1,3-relationship in this compound can potentially stabilize the enol form. orgoreview.com This stabilization can arise from conjugation between the newly formed C=C double bond and the remaining carbonyl group, as well as the possibility of intramolecular hydrogen bonding between the enolic hydroxyl group and the oxygen of the other carbonyl group. orgoreview.com The extent of enolization can be influenced by factors such as the solvent and the presence of acid or base catalysts. masterorganicchemistry.comlibretexts.org

Tautomer Key Structural Features Relative Stability Factors
Keto Form Contains C=O (carbonyl) groups.Generally more stable due to the strong C=O bond. orgoreview.com
Enol Form Contains C=C-OH (enol) group.Can be stabilized by conjugation and intramolecular hydrogen bonding, especially in β-dicarbonyl compounds. orgoreview.com

Reactivity of the Geminal Dibromo Moiety

The two bromine atoms attached to the same carbon atom (the geminal dibromo moiety) introduce another layer of reactivity to this compound, primarily through substitution and elimination reactions.

The carbon atom bearing the two bromine atoms is susceptible to nucleophilic substitution, where a nucleophile replaces one or both of the bromine atoms. These reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).

The SN2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group (a bromide ion) departs. masterorganicchemistry.comyoutube.com This "backside attack" results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.comyoutube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com

The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. youtube.com In the second step, the nucleophile attacks the carbocation. Because the carbocation is planar, the nucleophile can attack from either side, often leading to a mixture of stereoisomers.

The preferred pathway (SN1 or SN2) for this compound would depend on several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent.

Mechanism Steps Rate Determining Step Stereochemistry
SN1 Two steps (leaving group departs, then nucleophile attacks)Formation of carbocationRacemization often occurs
SN2 One step (concerted attack and departure)Bimolecular collisionInversion of configuration masterorganicchemistry.com

The presence of bromine atoms on a carbon adjacent to a carbon with hydrogen atoms allows for elimination reactions, leading to the formation of alkenes. mgscience.ac.in These reactions, often promoted by a base, involve the removal of a hydrogen atom and a bromine atom from adjacent carbons. mgscience.ac.inlibretexts.org

The two main mechanisms for elimination are E1 (elimination unimolecular) and E2 (elimination bimolecular). The E2 mechanism is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously to form a double bond. libretexts.org This mechanism often requires an anti-periplanar arrangement of the proton and the leaving group. mgscience.ac.in The E1 mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction.

In the case of this compound, elimination reactions could lead to the formation of α,β-unsaturated carbonyl compounds, which are valuable synthetic intermediates. The regioselectivity of the elimination (which hydrogen is removed) is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. libretexts.org

Mechanism Key Feature Stereochemical Requirement Common Product
E1 Carbocation intermediateNoneMore substituted alkene (Zaitsev's rule) libretexts.org
E2 Concerted reactionAnti-periplanar geometry of H and leaving group mgscience.ac.inMore substituted alkene (Zaitsev's rule) libretexts.org

Intermolecular and Intramolecular Condensation Reactions

The combination of carbonyl and geminal dibromo functionalities in this compound opens up possibilities for both intermolecular and intramolecular condensation reactions. These reactions typically involve the formation of a new carbon-carbon bond.

Intermolecular condensation could occur between two molecules of this compound or with another reactive species. For instance, an enolate formed from one molecule could act as a nucleophile and attack a carbonyl group on another molecule, a process central to the aldol (B89426) condensation. youtube.com

Intramolecular condensation reactions are also plausible, particularly if they can lead to the formation of stable five- or six-membered rings. youtube.comyoutube.com An enolate formed at one position in the molecule could potentially attack the other carbonyl group within the same molecule. youtube.com The feasibility of such a reaction is highly dependent on the resulting ring size, with five- and six-membered rings being the most favored. youtube.comyoutube.com

Reaction Type Description Key Consideration
Intermolecular Condensation Reaction between two separate molecules.Concentration of reactants can influence the outcome. masterorganicchemistry.com
Intramolecular Condensation Reaction within the same molecule.Formation of stable 5- or 6-membered rings is favored. youtube.comyoutube.com

Redox Chemistry: Oxidation and Reduction Pathways of the Dicarbonyl System

The redox chemistry of this compound is dictated by the presence of its vicinal dicarbonyl system—an aldehyde and a ketone—and the gem-dibromo functionality at the alpha position. These features allow for a range of oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation Pathways:

The dicarbonyl motif in this compound presents several sites susceptible to oxidation. The aldehyde group is inherently easy to oxidize to a carboxylic acid. However, under stronger oxidizing conditions, the molecule can undergo oxidative cleavage. Drawing parallels from the oxidation of other vicinal dicarbonyl compounds, strong oxidizing agents like ozone or potassium permanganate (B83412) under basic conditions are expected to cleave the carbon-carbon bond between the two carbonyl groups. libretexts.org This would likely result in the formation of two carboxylic acid fragments, although the presence of the dibromo group might influence the final products. For instance, the oxidation of alkynes can yield vicinal dicarbonyls, which are then susceptible to further cleavage. libretexts.org

Reduction Pathways:

The reduction of this compound can proceed via several pathways, depending on the reducing agent and reaction conditions. The carbonyl groups and the carbon-bromine bonds are all reducible.

Reduction of Carbonyl Groups: The aldehyde and ketone functionalities can be reduced to their corresponding primary and secondary alcohols. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to effect this transformation.

Reductive Debromination: The gem-dibromo group can be reduced to a monobromo or a completely debrominated methyl group. This can be achieved using various reagents. For instance, reactions of α,α′-dibromo ketones with a zinc-copper couple in solvents like methanol (B129727) or dimethylformamide are known to cause debromination. acs.orgrsc.org This process is reductive in nature.

Combined Reduction: It is also plausible that under certain conditions, both the carbonyl groups and the dibromo functionality could be reduced simultaneously. For example, the use of organoboranes in the presence of a base has been shown to reduce α,α′-dibromocycloalkanones to the corresponding cycloalkanone. publish.csiro.au

The following table summarizes the potential redox reactions of this compound based on the reactivity of analogous compounds.

Reaction Type Reagent/Conditions Expected Product(s) Citation
Oxidation Strong Oxidizing Agent (e.g., O₃, KMnO₄)Oxidative cleavage to form carboxylic acid derivatives. libretexts.org
Reduction NaBH₄ or LiAlH₄Reduction of aldehyde and ketone to alcohols.
Reduction Zn-Cu coupleReductive debromination at the α-position. acs.orgrsc.org
Reduction Organoboranes/BaseReduction of the keto group. publish.csiro.au

Investigation of Reaction Mechanisms (e.g., Free Radical, Polar, Concerted)

The mechanistic pathways for reactions involving this compound are largely inferred from studies on related α-halocarbonyl and dicarbonyl compounds. The interplay of its functional groups allows for the participation in polar, and potentially concerted, reaction mechanisms.

Polar Mechanisms:

Polar reactions are expected to be the predominant pathway for this compound. The carbon atoms of the carbonyl groups are electrophilic, while the oxygen atoms are nucleophilic. The α-carbon, bonded to two electron-withdrawing bromine atoms, is also highly electrophilic.

Nucleophilic Substitution: Nucleophilic substitution at the α-carbon of α-halocarbonyl compounds typically proceeds through an S_N2 mechanism. jove.comjove.com An S_N1 pathway is generally disfavored because it would form a less stable α-carbocation intermediate. jove.comjove.com For this compound, reactions with less basic nucleophiles are anticipated to follow this S_N2 pathway to avoid competing enolate formation. jove.comjove.com

Nucleophilic Addition: The aldehyde and ketone carbonyls are susceptible to nucleophilic addition, a classic polar reaction of carbonyl compounds.

Enolate Formation: In the presence of a base, this compound could potentially form an enolate. However, the presence of the two bromine atoms would significantly increase the acidity of the α-proton (if any were present on the other side of the ketone), but the dibromo-substituted carbon has no protons to be abstracted. The use of strong bases with related α-halo ketones is known to generate α-haloenolate ions, which can participate in other reactions. jove.com

Oxyallyl Cation Intermediate: The debromination of α,α′-dibromo-ketones with a zinc-copper couple in methanol has been suggested to proceed via a 2-oxyallyl cation intermediate, which is formed in an S_N1-type reaction. rsc.org This indicates that under certain conditions, a polar cationic intermediate is feasible.

Concerted Mechanisms:

While less common, it is plausible that this compound could participate in concerted reactions. For example, the reaction of α,α′-dibromo ketones with 1,3-dienes in the presence of a CeCl₃–SnCl₂ mixture has been shown to yield [3+4] cycloadducts. oup.com This reaction is thought to proceed through an oxyallyl intermediate that engages in a cycloaddition reaction, which can have a concerted character.

The table below outlines the likely mechanistic pathways for reactions involving this compound.

Mechanism Type Reaction Class Key Intermediates/States Citation
Polar Nucleophilic SubstitutionS_N2 transition state jove.comjove.com
Polar Nucleophilic AdditionTetrahedral intermediate
Polar Debromination2-Oxyallyl cation rsc.org
Concerted CycloadditionOxyallyl intermediate/cycloaddition transition state oup.com

Derivatives and Chemical Transformations of 2,2 Dibromo 3 Oxobutanal

Synthesis and Properties of Related Brominated Oxoaldehydes and Ketones

The synthesis of brominated oxoaldehydes and ketones, including analogs of 2,2-dibromo-3-oxobutanal, is a significant area of organic synthesis. These compounds serve as versatile intermediates for creating a wide array of biologically active molecules. researchgate.net The α-halogenation of aldehydes and ketones is a common method for their preparation. This reaction typically proceeds in an acidic solution with chlorine, bromine, or iodine. libretexts.orgopenstax.org Specifically, using bromine in an acetic acid solvent is a frequently employed technique. libretexts.orgopenstax.org

The mechanism for acid-catalyzed halogenation involves the formation of an enol intermediate. libretexts.orgopenstax.orglibretexts.org The reaction kinetics are second-order, depending on the concentrations of the ketone and the acid, but not the halogen. libretexts.orgopenstax.org This indicates that the halogen is not involved in the rate-limiting step. libretexts.orgopenstax.org Consequently, chlorination, bromination, and iodination of a given substrate occur at the same rate. libretexts.orgopenstax.org

In some instances, marine algae naturally produce related compounds such as dibromoacetaldehyde, bromoacetone, and 1,1,1-tribromoacetone. libretexts.orgopenstax.org

Table 1: Examples of Related Brominated and Chlorinated Carbonyl Compounds

Compound NameMolecular FormulaNotesReference
2-Bromo-3-oxobutanalC4H5BrO2A monobrominated analog of the primary compound. nih.gov
Ethyl 2,2-dibromo-3-oxobutanoateC6H8Br2O3An ester derivative with a similar dibromo-oxo structure. nih.gov
2,3-Dibromopropionaldehyde diethyl acetal (B89532)C7H14Br2O2An acetal formed from a related dibromoaldehyde. orgsyn.org
DibromoacetaldehydeC2H2Br2OA simpler dibromoaldehyde found in marine algae. libretexts.orgopenstax.org
BromoacetoneC3H5BrOA monobrominated ketone also found in marine organisms. libretexts.orgopenstax.org
1,1,1-TribromoacetoneC3H3Br3OA triply brominated ketone. libretexts.orgopenstax.org

Formation of Nitrogen-, Oxygen-, and Sulfur-Containing Derivatives

The carbonyl groups of this compound are reactive sites for the formation of various derivatives through reactions with nucleophiles containing nitrogen, oxygen, or sulfur.

Nitrogen-Containing Derivatives (Oximines, Hydrazones):

The reaction of aldehydes and ketones with alkoxyamines or hydrazines leads to the formation of oximes and hydrazones, respectively. nih.gov This condensation reaction is generally reversible and often catalyzed by acid. nih.gov The mechanism involves the nucleophilic attack of the nitrogen-containing reagent on the carbonyl carbon, followed by dehydration. nih.gov The stability of the resulting oxime or hydrazone can be influenced by the structure of the carbonyl compound. nih.gov For instance, aromatic aldehydes and α-oxo acids often form more stable conjugates. nih.gov The use of catalysts, such as aniline (B41778) and its derivatives, can significantly accelerate the rate of oxime and hydrazone formation. nih.gov Lewis acids like cerium(III) chloride heptahydrate have also been effectively used to catalyze the synthesis of hydrazones from aldehydes and ketones. mdpi.com

Oxygen-Containing Derivatives (Acetals):

Acetals are formed by the reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst. organic-chemistry.org These reactions are fundamental in organic chemistry for the protection of carbonyl groups, as acetals are stable under neutral and basic conditions but can be cleaved under acidic conditions. thieme-connect.de Various catalysts, including perchloric acid adsorbed on silica (B1680970) gel and zirconium tetrachloride, have been shown to be efficient for acetalization. organic-chemistry.org The formation of a strained oxetane (B1205548) acetal has been observed in some bromocyclization reactions, where the bromo substituents are thought to stabilize the structure. clockss.org

Sulfur-Containing Derivatives (Thioacetals):

Thioacetals are the sulfur analogs of acetals, formed by the reaction of carbonyl compounds with thiols or dithiols. organic-chemistry.org This reaction can be catalyzed by various reagents, including iodine, hafnium trifluoromethanesulfonate, and tungstophosphoric acid. organic-chemistry.org Thioacetals are valuable synthetic intermediates. mdpi.com For example, β-keto 1,3-dithianes, which are masked 1,3-dicarbonyl systems, can be synthesized from propargylic ketones, esters, and aldehydes and subsequently used to create functionalized oxygen-containing heterocycles. organic-chemistry.orgchim.it

Cyclization Reactions and Synthesis of Heterocyclic Compounds Utilizing the this compound Scaffold

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of heterocyclic compounds. mdpi.com These reactions can involve intramolecular cyclization or intermolecular cycloaddition processes. rsc.org

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as a vast majority of biologically active molecules contain one or more heterocyclic rings. mdpi.com Various strategies have been developed for the synthesis of nitrogen-, oxygen-, and sulfur-containing heterocycles. rsc.org

For example, hydrazones, which can be derived from this compound, are versatile intermediates for synthesizing azacycles. beilstein-journals.org Electrosynthetic methods offer a mild and efficient way to achieve oxidative cyclizations of hydrazones to form compounds like pyrazolines. beilstein-journals.org

Furthermore, the reaction of propargylic amides with N-bromosuccinimide (NBS) can lead to the formation of gem-dibromo 1,3-oxazines through a 6-endo-dig cyclization. rsc.org Mercury(II)-salt-mediated cyclizations of unsaturated compounds are also a known method for forming heterocyclic structures. beilstein-journals.org The general mechanism involves the reaction of an alkene or alkyne with a Hg(II) salt to form a mercurial carbonium ion, which is then attacked by an intramolecular nucleophile. beilstein-journals.org

Substituent-controlled divergent cyclization reactions have also been reported, where the N-substituent on a reactant directs the reaction to form either six- or eight-membered nitrogen-containing heterocycles. rsc.org

Regioselective and Chemoselective Modifications of this compound

The presence of multiple reactive sites in this compound—an aldehyde, a ketone, and a dibrominated carbon—necessitates control over regioselectivity and chemoselectivity during its chemical transformations.

Regioselectivity refers to the preferential reaction at one of several possible positions. For example, in the α-bromination of an unsymmetrical ketone, the reaction often occurs at the more substituted α-carbon because the corresponding enol is more stable. libretexts.org

Chemoselectivity is the preferential reaction of one functional group over another. For instance, in a molecule containing both an aldehyde and a ketone, it is often possible to selectively react with the more reactive aldehyde group. Thioacetalization, for example, can be highly chemoselective for aldehydes over ketones. organic-chemistry.org

In the context of this compound, a chemist could aim to selectively modify the aldehyde group while leaving the ketone and dibromomethyl groups intact, or vice versa. This control can be achieved by carefully choosing reagents and reaction conditions. For example, certain protecting group strategies can be employed to temporarily block one reactive site while another is being modified.

The development of cascade reactions, where multiple bond-forming events occur in a single pot, often relies on precise control of regioselectivity and chemoselectivity. researchgate.net

Investigation of Transformation Products through Various Organic Reactions

The transformation products of this compound and its derivatives are subject to a wide range of further organic reactions. The versatile functionality present in these molecules allows for their use as building blocks in complex syntheses. researchgate.net

For instance, α-bromo ketones, which are related to the structure of this compound, are useful for synthesizing α,β-unsaturated ketones through dehydrobromination, typically using a base like pyridine. libretexts.orglibretexts.org This elimination reaction proceeds via an E2 mechanism. libretexts.org

Derivatives such as α,α-dibromo esters can undergo various carbon-carbon bond-forming reactions, oxidations, and lactonizations. nih.gov These esters can be synthesized from allylic alcohols through a sequence involving the formation of a mixed acetal followed by a dehydrobromination/Claisen rearrangement. nih.gov

The cyclization of derivatives of this compound can lead to various heterocyclic systems. For example, the cyclization of 4-((5-methylthiophen-3-yl)thio)-3-oxobutanal in the presence of polyphosphoric acid yields a thieno[3,2-b]thiophene (B52689) derivative. acs.org

Furthermore, the development of redox derivatives of active pharmaceutical compounds is an area of interest, where functional groups are intentionally modified to potentially improve properties like stability and bioavailability. google.com The chemical scaffold provided by this compound could be utilized in the synthesis of such derivatives.

Strategic Applications in Complex Organic Synthesis

Role as a C4 Building Block for Multifunctional Organic Molecules

2,2-Dibromo-3-oxobutanal is a quintessential example of a multifunctional C4 building block. Its four-carbon skeleton is adorned with four distinct points of reactivity: an electrophilic aldehyde carbon, an electrophilic ketone carbon, and the carbon atom bearing two bromine atoms, which can act as an electrophilic center or a precursor to other functionalities. This high density of functional groups allows for the introduction of significant molecular complexity in a single step.

The aldehyde and ketone groups, a 1,3-dicarbonyl-like relationship, are classic handles for a wide range of transformations. The gem-dibromo functionality at the C2 position further activates the molecule, enhancing the electrophilicity of the adjacent ketone and providing a site for nucleophilic substitution, elimination, or metal-mediated coupling reactions. This unique combination makes this compound a potent synthon for assembling molecules that require a densely functionalized four-carbon subunit.

Table 1: Functional Groups of this compound and Their Synthetic Potential

Functional Group Position Potential Reactions
Aldehyde C1 Nucleophilic addition, Condensation (e.g., Knoevenagel, Wittig), Reductive amination, Multicomponent reactions (e.g., Ugi, Petasis)
Ketone C3 Nucleophilic addition, Enolate formation/alkylation, Condensation, Halogenation
gem-Dibromo C2 Nucleophilic substitution (single or double), Elimination to form alkynes or α,β-unsaturated systems, Metal-insertion (e.g., for Reformatsky-type reactions), Precursor to phosphorus ylides

Utilization in Total Synthesis of Natural Products and Bioactive Compounds

While specific, completed total syntheses explicitly employing this compound are not widely documented in seminal literature, the structural motifs it contains are frequently encountered in the synthesis of natural products. rsc.org Compounds featuring α,α-dihalo carbonyl units are recognized as valuable and reactive intermediates. nih.gov

A highly relevant transformation in natural product synthesis is the Corey-Fuchs reaction, which converts an aldehyde into a gem-dibromoalkene. rsc.org This highlights a direct synthetic link between aldehydes and the gem-dibromo functionality present in this compound. The resulting dibromoalkenes are precursors to terminal alkynes, which are crucial building blocks in the synthesis of polyketides, terpenoids, and alkaloids. rsc.org

Furthermore, building blocks containing bromine atoms are instrumental in complex syntheses for facilitating key coupling and cyclization reactions. For instance, dibromo-containing compounds have been used as precursors in the synthesis of alkaloids like limaspermidine and in the catalytic asymmetric synthesis of spirocyclic polyethers. vast.gov.vnnih.gov The dual aldehyde and ketone functionalities of this compound suggest its potential as a precursor for creating polyketide-like chains or for annulation strategies in the assembly of complex cyclic systems.

Precursor for Construction of Diverse Carbocyclic and Heterocyclic Ring Systems

The structural framework of this compound, combining a 1,3-dicarbonyl equivalent with a gem-dihalide, makes it an exceptionally potent precursor for the synthesis of a wide array of ring systems, particularly heterocycles. clockss.org

The reaction of 1,3-dicarbonyl compounds with binucleophiles is a classical and powerful method for constructing five- and six-membered heterocyclic rings. By analogy, this compound is expected to react readily with various dinucleophiles to yield highly functionalized heterocycles. The presence of the gem-dibromo group offers additional pathways for subsequent functionalization or annulation. For example, reaction with hydrazine (B178648) would be expected to form a pyrazole, while reaction with urea (B33335) or thiourea (B124793) could lead to pyrimidines or thiazoles, respectively. scispace.com The reaction of related α-bromoketones with o-phenylenediamine (B120857) to form quinoxalines is a well-established domino reaction, suggesting a similar potential for this building block. chim.it

Moreover, gem-dihalo compounds are known precursors for spiro heterocycles. For example, 2,2-dibromo-1,3-indandione, a related cyclic α,α-dibromo-β-dicarbonyl, serves as a building block for spiro heterocyclic systems when treated with bidentate nucleophiles. ekb.eg This suggests that this compound could undergo similar transformations to generate complex spirocyclic structures.

Table 2: Potential Heterocyclic Products from this compound

Binucleophile Expected Heterocycle Class Potential Product Structure
Hydrazine (H₂N-NH₂) Pyrazole 4-Bromo-5-formyl-3-methyl-1H-pyrazole
Urea (H₂N-CO-NH₂) Pyrimidinone 5-Bromo-6-formyl-4-methylpyrimidin-2(1H)-one
Thiourea (H₂N-CS-NH₂) Pyrimidinethione 5-Bromo-6-formyl-4-methylpyrimidine-2(1H)-thione
o-Phenylenediamine Quinoxaline (3-Bromo-2-methylquinoxalin-2-yl)methanol (after potential rearrangement/reduction)
Guanidine Aminopyrimidine 2-Amino-5-bromo-6-formyl-4-methylpyrimidine

Participation in Cascade, Domino, and Multicomponent Reactions

The high density of reactive sites in this compound makes it an ideal candidate for designing cascade, domino, and multicomponent reactions (MCRs), which enhance synthetic efficiency by forming multiple bonds in a single operation.

A notable example involves the use of related 2,2-dibromo-1,3-dicarbonyls in a relay photoredox catalysis. In this process, they undergo a cascade reaction with aldehyde-derived hydrazones to produce fused dihydropyrazole derivatives, demonstrating a sophisticated C-H/C-H bond functionalization sequence. nih.gov This highlights the capacity of the dibromo-dicarbonyl scaffold to participate in advanced radical-mediated cascade cyclizations.

The aldehyde functionality can serve as an entry point into powerful MCRs. For instance, it could react with an amine and a boronic acid in a Petasis reaction or with an amine and an isocyanide in an Ugi reaction. The resulting, highly functionalized intermediate would still possess the α,α-dibromo ketone moiety, which could then be triggered to undergo a subsequent intramolecular cyclization, leading to complex polycyclic products in a single pot. Similarly, the reaction of gem-dibromoalkenes, which can be derived from aldehydes, with reagents like arylsulfonyl methyl isocyanides has been shown to proceed via a cascade involving sulfonylation and [2+3]-cycloaddition to furnish highly substituted pyrroles. nih.gov

Table 3: Hypothetical Cascade Reaction Involving this compound

Step Reaction Type Description
1 Multicomponent Reaction (e.g., Ugi) The aldehyde group of this compound reacts with an amine, an isocyanide, and a carboxylic acid.
2 Intermediate Formation An α-amidoamide intermediate is formed, which still contains the intact 2,2-dibromo-3-oxobutanoyl moiety.
3 Intramolecular Cyclization Under basic or thermal conditions, an enolate forms and displaces a bromide intramolecularly to construct a new ring.
4 Final Product A complex, polycyclic, and highly functionalized lactam or other heterocyclic system.

Development of Novel Synthetic Routes and Retrosynthetic Strategies

In the context of retrosynthetic analysis, this compound is a valuable C4 synthon. A synthetic planner can disconnect a complex target molecule containing a functionalized pyrazole, pyrimidine, or other heterocyclic core back to this simple, albeit reactive, starting material. nih.gov This approach simplifies a complex target into more manageable and potentially commercially available precursors.

For example, a substituted 4-bromopyrazole could be retrosynthetically disconnected at the N-N and C-C bonds, revealing hydrazine and this compound as the required synthons. This strategy allows chemists to envision novel pathways to target molecules by recognizing the latent functionalities within the C4 building block. The presence of multiple reactive sites allows for divergent synthesis, where a single precursor can be guided down different reaction pathways by carefully choosing reagents and conditions, leading to a library of diverse compounds from a common intermediate. The development of synthetic routes that leverage such densely functionalized building blocks is key to advancing the efficiency and elegance of modern organic chemistry.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stable molecular conformations of 2,2-Dibromo-3-oxobutanal. DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p) or def2-TZVP), offer a balance of computational cost and accuracy for organic molecules. nrel.govsapub.org

These calculations can determine the optimized three-dimensional geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles. From the optimized structure, various electronic properties can be derived. The distribution of electron density, often visualized using molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen atoms of the carbonyl and aldehyde groups would be expected to be regions of high negative potential, while the hydrogen atoms and the region around the bromine atoms (due to the σ-hole effect) would show positive potential.

Furthermore, frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. scirp.org A smaller gap generally implies higher reactivity.

Table 1: Illustrative Results from a Hypothetical DFT Calculation on this compound This table presents typical data obtained from DFT calculations for illustrative purposes.

Calculated PropertyMethod/Basis SetIllustrative Value
Total EnergyB3LYP/6-311+G(d,p)-5345.123 Hartree
HOMO EnergyB3LYP/6-311+G(d,p)-7.2 eV
LUMO EnergyB3LYP/6-311+G(d,p)-1.8 eV
HOMO-LUMO GapB3LYP/6-311+G(d,p)5.4 eV
Dipole MomentB3LYP/6-311+G(d,p)2.5 Debye

Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are highly effective in predicting and helping to interpret experimental spectroscopic data. For this compound, this includes Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

Calculations of NMR chemical shifts are commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method. tau.ac.ilresearchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized molecular structure, theoretical chemical shifts can be predicted. These predicted shifts are then compared with experimental values, often showing a strong linear correlation, which aids in the correct assignment of signals and confirms the proposed structure. researchgate.net Discrepancies between calculated and experimental values can sometimes be attributed to solvent effects or intermolecular interactions not fully captured by the gas-phase calculation model. researchgate.net

Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated. tau.ac.il This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the molecule's vibrational modes (e.g., C=O stretching, C-H bending). Calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and limitations in the theoretical model. researchgate.net

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound This table illustrates how theoretical data is compared with experimental findings. Values are hypothetical.

SpectrumParameterPredicted Value (GIAO/B3LYP)Hypothetical Experimental Value
¹³C NMRC=O (Ketone)195.2 ppm193.5 ppm
¹³C NMRC=O (Aldehyde)188.7 ppm186.9 ppm
¹H NMR-CHO9.8 ppm9.6 ppm
IRν(C=O, Ketone)1735 cm⁻¹1718 cm⁻¹
IRν(C=O, Aldehyde)1750 cm⁻¹1730 cm⁻¹

Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

Computational chemistry is a cornerstone for investigating the mechanisms of chemical reactions. For a reactive molecule like this compound, theoretical modeling can map out potential reaction pathways, identify intermediates, and characterize transition states. smu.edu

The process begins by locating the minimum energy structures of reactants and products on the potential energy surface (PES). The pathway between them is then explored to find the transition state (TS), which is a first-order saddle point on the PES. ethz.ch Locating the TS is critical as its energy relative to the reactants determines the activation energy (Ea) of the reaction. pennylane.airesearchgate.net The Arrhenius equation shows that the reaction rate is exponentially dependent on this energy barrier, making its accurate calculation essential for understanding reaction kinetics. pennylane.ai

Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the desired reactants and products. smu.edu This detailed mapping of the reaction profile provides insights into the step-by-step atomic rearrangements that occur during a chemical transformation. libretexts.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The structure and properties of this compound in condensed phases are heavily influenced by intermolecular interactions. Computational methods can quantify the strength and nature of these non-covalent bonds.

Hydrogen Bonding : The carbonyl and aldehyde oxygen atoms in this compound can act as hydrogen bond acceptors. In the presence of protic solvents or other suitable donor molecules, these interactions can significantly influence the molecule's conformation and reactivity. whiterose.ac.uk

Halogen Bonding : The two bromine atoms can participate in halogen bonding. A region of positive electrostatic potential, known as a σ-hole, exists on the outermost portion of the bromine atoms along the C-Br bond axis. mdpi.com This electrophilic region can interact favorably with nucleophiles or Lewis bases, such as the oxygen or nitrogen atom of another molecule. mdpi.commdpi.com The strength of halogen bonds follows the trend I > Br > Cl > F. nih.gov Computational analysis, such as Quantum Theory of Atoms in Molecules (QTAIM), can identify bond critical points and characterize the nature of these Br···O or Br···N interactions. mdpi.com The competition and cooperativity between hydrogen and halogen bonding can dictate the self-assembly and crystal packing of the molecule in the solid state. whiterose.ac.ukrsc.org

Conformational Analysis and Tautomeric Equilibria Studies

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Computational conformational analysis involves systematically exploring the potential energy surface to identify all stable low-energy conformers and the energy barriers for interconversion between them. nih.gov The relative energies of these conformers allow for the calculation of their Boltzmann populations at a given temperature, providing insight into the dominant structure in an equilibrium mixture. nih.gov

Furthermore, this compound can exhibit tautomerism. The most significant equilibrium would be the keto-enol tautomerism, where a proton migrates from the α-carbon to the ketone oxygen, forming an enol.

Keto form: CH₃-C(=O)-CBr₂-CHO Enol form: CH₂=C(OH)-CBr₂-CHO

Quantum chemical calculations can accurately predict the relative stabilities (Gibbs free energies) of these tautomers in both the gas phase and in various solvents using solvation models. scirp.orgresearchgate.net The results can explain why one tautomer is favored over another under specific conditions and calculate the energy barrier for the tautomerization process. researchgate.netmdpi.com For many simple ketones and aldehydes, the keto form is significantly more stable, but electronic and steric factors, as well as intramolecular hydrogen bonding in the enol form, can shift this equilibrium. mdpi.com

Future Directions in 2,2 Dibromo 3 Oxobutanal Research

Development of Enantioselective and Diastereoselective Synthetic Methods

The control of stereochemistry is a cornerstone of modern organic synthesis. For a molecule like 2,2-Dibromo-3-oxobutanal, which can participate in reactions creating new stereocenters, the development of stereoselective methods is a critical future objective.

Future work will likely focus on designing catalytic systems that can differentiate between the enantiotopic faces of the carbonyl groups or prochiral intermediates derived from the compound. Advances in asymmetric organocatalysis offer promising strategies. nih.govfrontiersin.org For instance, chiral Brønsted acids or bifunctional catalysts, which utilize hydrogen bonding to create a chiral environment, could be employed to control the stereochemical outcome of additions to the aldehyde or ketone. frontiersin.org Inspired by the successful asymmetric allylation of α-branched aldehydes, dual catalytic systems combining a chiral amine and a transition metal complex could be explored for reactions involving this compound. ua.es

Moreover, catalytic enantioselective additions to halomethyl ketones have demonstrated that the electronic properties of carbon-halogen bonds can be exploited to achieve high levels of stereocontrol. nih.gov Similar strategies could be adapted for this compound, using chiral catalysts that interact selectively with the dibromomethyl group. The development of methods for the diastereoselective addition of carbenes to unsaturated derivatives of this aldehyde could also yield complex and valuable chiral building blocks, analogous to the synthesis of gem-dichlorocyclopropanes from α,β-unsaturated amides. chemrxiv.org Such advancements are crucial for accessing enantioenriched molecules for applications in medicinal chemistry and materials science. nih.gov

Table 1: Potential Asymmetric Catalytic Systems for this compound This table is a hypothetical projection based on existing catalytic systems for analogous compounds.

Catalyst TypePotential ReactionTarget FunctionalityRationale / Analogous System
Chiral Phosphoric AcidAldol (B89426) or Mannich ReactionAldehydeBrønsted acid catalysis creates a defined chiral pocket around the carbonyl. frontiersin.org
Chiral Diamine/Pd ComplexAllylic Alkylationα-carbonDual enamine/transition metal catalysis for asymmetric functionalization. ua.es
Chiral PHOX/Pd CatalystDecarboxylative Alkylationα-carbonSynthesis of gem-disubstituted heterocycles. rsc.org
Chiral Boron-Ammonium CatalystAllylationKetoneExploits electronic attributes of C-Br bonds for stereocontrol. nih.gov

Exploration of Novel Catalytic Transformations and C-H Activation Strategies

Beyond classical carbonyl chemistry, future research will likely explore unprecedented transformations of this compound. The field of C-H activation, which allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, presents a particularly exciting frontier. dmaiti.com

The aldehyde functional group within this compound could be leveraged as a "directing group" to guide a metal catalyst to a specific C-H bond elsewhere in a substrate, enabling highly regioselective reactions. rsc.orgresearchgate.net This strategy could facilitate novel C-C or C-heteroatom bond formations under relatively mild conditions. Furthermore, electrochemical methods, which use electricity to drive reactions, could enable unique C-H functionalizations like halogenations and oxygenations. rsc.org

The gem-dibromo moiety also offers opportunities for novel catalytic cycles. Inspired by recent work on aliphatic ketones, a deacylative strategy could be developed where the carbonyl is transformed into a leaving group, enabling the homolytic cleavage of an adjacent C-C bond to generate a carbon-centered radical for further functionalization. nih.gov The rich reactivity of α,α-dihaloketones in general suggests that this compound could be a key precursor for polycyclic systems of medicinal or material importance through newly developed synthetic strategies. researchgate.net

Investigations into Advanced Materials Science Applications and Functional Molecule Design

The unique combination of functional groups in this compound makes it an intriguing candidate for the synthesis of advanced materials and functional molecules. researchgate.net The presence of multiple reactive sites allows for its potential use in multicomponent polymerizations, where several different monomers are combined in a single step to create complex polymers.

A promising avenue is the synthesis of functional poly(dihalopentadiene)s, which has been achieved using related building blocks. mdpi.com By reacting this compound with diynes and other reagents, it may be possible to construct novel polymers with unique stereochemistry and potentially useful properties, such as high refractive indices or aggregation-enhanced emission for sensor applications. mdpi.com The inherent halogen atoms could also impart flame-retardant properties or serve as handles for post-polymerization modification.

The general utility of multifunctional halogenated compounds in materials science and biomedicine is well-established. researchgate.net Future research could focus on using this compound as a central scaffold to build complex molecules with specific functions, such as probes for biological systems or components for organic electronic devices.

Integration of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The intersection of organic synthesis and artificial intelligence (AI) is rapidly accelerating chemical discovery. beilstein-journals.orgmit.edu Future research on this compound will undoubtedly benefit from these computational tools.

Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, optimize reaction conditions (e.g., temperature, catalyst loading, solvent) for improved yield and selectivity, and even suggest entirely novel synthetic pathways. beilstein-journals.orgacs.org For a substrate like this compound, ML models could be particularly useful for navigating its complex reactivity. For instance, AI could help identify conditions that selectively target the aldehyde over the ketone or that favor a specific reaction pathway among many possibilities.

Table 2: Applications of AI/ML in this compound Research This table outlines potential applications of AI/ML based on current capabilities in the field.

AI/ML ApplicationSpecific GoalPotential ImpactSupporting Evidence
Reaction Outcome Prediction Predict yield and major product for a given set of reactants and conditions.Reduces experimental cost and time by pre-screening reactions in silico.ML models can predict reaction yields and site-selectivity. beilstein-journals.org
Condition Optimization Identify optimal temperature, solvent, and catalyst to maximize yield or selectivity.Accelerates process development and discovery of efficient synthetic routes. acs.orgrsc.org
Retrosynthesis Planning Propose novel synthetic pathways to complex targets using the compound as a starting material.Uncovers non-intuitive applications and expands the synthetic utility of the building block. mit.educhemical.ai
Mechanism-Informed Modeling Predict reactivity based on understanding halogen bonding and electronic effects.Guides rational design of experiments and catalysts. researchgate.net
Impurity Prediction Identify likely side products to simplify purification and process scale-up.Increases efficiency and safety of chemical synthesis. chemical.ai

Further Elucidation of Complex Reaction Mechanisms and Intermediates

A deep understanding of reaction mechanisms is fundamental to controlling chemical reactivity and developing new transformations. The complexity of this compound necessitates detailed mechanistic studies to fully harness its synthetic potential.

Future work should employ a combination of experimental and computational techniques to probe reaction pathways. uq.edu.au The use of in situ spectroscopic methods, such as infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, can help identify transient intermediates that are crucial to the reaction mechanism. nih.gov Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes, can provide definitive evidence for bond-breaking and bond-forming steps.

Computational chemistry, particularly density functional theory (DFT), will be an indispensable tool. uq.edu.aumdpi.com DFT calculations can map out entire reaction energy surfaces, compare the feasibility of different proposed mechanisms, and provide insights into the structures of transition states and intermediates that are difficult or impossible to observe experimentally. For example, computational studies could clarify the nature of intermediates in reactions of this compound, such as whether they proceed via carbene, zwitterionic, or radical pathways. uq.edu.au This knowledge is essential for rationally designing new reactions and optimizing the selectivity of existing ones.

Q & A

Q. What are the recommended laboratory synthesis routes for 2,2-Dibromo-3-oxobutanal?

A common method involves bromination of 3-oxobutanal using brominating agents such as PBr₃ or HBr in anhydrous conditions. For example, analogous brominated aldehydes like 2-Bromo-3,3-dimethylbutanal are synthesized via electrophilic substitution at the α-carbon, followed by purification via fractional distillation or recrystallization . Key challenges include controlling reaction exothermicity and avoiding over-bromination.

Q. What safety precautions are critical when handling this compound?

Based on structurally similar brominated compounds (e.g., Chlorobutanol), researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Acute toxicity (oral LD₅₀) data for related brominated aldehydes suggest handling at millimolar concentrations with rigorous waste segregation .

Q. How can the purity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy : Identify characteristic peaks for bromine (e.g., δ ~3.5–4.5 ppm for α-H adjacent to Br) and carbonyl groups (δ ~9–10 ppm for aldehydes).
  • GC-MS : Compare retention times and fragmentation patterns with reference standards.
  • Elemental analysis : Confirm Br content (~57% by mass for C₄H₆Br₂O₂) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

Bromine’s high electron density causes severe absorption effects, requiring synchrotron radiation or long exposure times. SHELXL (via the SHELX suite) is recommended for refining heavy-atom structures, employing TWIN/BASF commands to address potential twinning. Slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate) may improve crystal quality .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. For instance, the α-bromine atoms’ steric and electronic effects can be analyzed to predict regioselectivity in reactions with amines or thiols. Compare results with experimental kinetic data (e.g., via UV-Vis monitoring of reaction progress) .

Q. What methodological approaches resolve contradictions in spectroscopic data for this compound?

Discrepancies between theoretical and observed NMR shifts may arise from solvent effects or tautomerism. Advanced strategies include:

  • Variable-temperature NMR : Detect equilibrium between keto and enol forms.
  • COSY/HSQC experiments : Assign overlapping proton signals.
  • DFT-coupled NMR prediction tools (e.g., ACD/Labs) : Account for solvation and conformational dynamics .

Q. How does this compound’s instability impact its storage and experimental design?

The compound’s α-keto aldehyde moiety is prone to hydration and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. For kinetic studies, use stopped-flow techniques to monitor rapid degradation pathways (e.g., hydrolysis to dibromoacetic acid) .

Methodological Tables

Table 1: Key spectroscopic signatures for this compound

TechniqueExpected SignalsReference
¹H NMR δ 9.75 (aldehyde H), δ 4.10 (CHBr₂), δ 2.50 (COCH₂)
¹³C NMR δ 195 (C=O), δ 90 (CBr₂), δ 55 (CH₂)
IR 1720 cm⁻¹ (C=O stretch), 650 cm⁻¹ (C-Br stretch)

Table 2: Comparison of crystallization solvents for X-ray studies

Solvent SystemCrystal QualityRemarksReference
Hexane/ethyl acetatePlateletsSlow evaporation reduces twinning
DichloromethaneNeedlesProne to solvent inclusion

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